Timolol maleate ester Timolol maleate ester
Brand Name: Vulcanchem
CAS No.: 1026075-53-5
VCID: VC3798585
InChI: InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1
SMILES: CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O
Molecular Formula: C17H26N4O6S
Molecular Weight: 414.5 g/mol

Timolol maleate ester

CAS No.: 1026075-53-5

Cat. No.: VC3798585

Molecular Formula: C17H26N4O6S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Timolol maleate ester - 1026075-53-5

Specification

CAS No. 1026075-53-5
Molecular Formula C17H26N4O6S
Molecular Weight 414.5 g/mol
IUPAC Name (Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1
Standard InChI Key MGIAXRFZDNBKRF-RXNFCKPNSA-N
Isomeric SMILES CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)OC(=O)/C=C\C(=O)O
SMILES CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O
Canonical SMILES CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Timolol maleate ester (C₁₇H₂₆N₄O₆S) is derived from the esterification of Timolol, a chiral molecule with an (S)-configuration at the stereogenic center, and maleic acid. The esterification occurs at the hydroxyl group of the propanolamine side chain, forming a maleate salt via a Z-alkene linkage . Key structural features include:

  • Thiadiazole ring: A 1,2,5-thiadiazole moiety linked to a morpholine group.

  • Propanolamine backbone: Provides β-blocking activity via interaction with adrenergic receptors.

  • Maleate counterion: Enhances solubility and stability through salt formation.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₆N₄O₆S
Molecular Weight414.477 g/mol
Stereochemistry(S)-configuration
Optical Activity[α]D²⁵ = -12.5° (c=1, H₂O)
pKa8.1 (amine), 3.4 (carboxylic acid)
LogP (Octanol-Water)1.92

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (maleate C=C), and 1150 cm⁻¹ (thiadiazole S-N) .

  • NMR: δ 1.28 ppm (t-Bu), δ 3.45–3.70 ppm (morpholine protons), δ 6.30 ppm (maleate alkene) .

Synthesis and Industrial Manufacturing

Synthetic Pathways

Timolol maleate ester is synthesized via two primary routes, optimized for scalability and enantiomeric purity:

Route 1: Direct Esterification

  • Step 1: Timolol base (C₁₃H₂₄N₄O₃S) reacts with maleic anhydride in toluene at 60°C .

  • Step 2: Crystallization from ethanol yields the maleate ester (purity >99%, yield 85–90%) .

Route 2: Cyclic Solvent-Mediated Synthesis

  • Innovation: Replaces toxic benzene with cyclic solvents (e.g., dioxane or pyridine), reducing environmental impact .

  • Conditions: 120–140°C for 10–12 hours, achieving 92% yield with 99.5% enantiomeric excess .

Table 2: Comparative Analysis of Synthetic Methods

ParameterDirect EsterificationCyclic Solvent Route
Yield85–90%92%
Purity99%99.5%
Solvent ToxicityModerateLow
Industrial ScalabilityHighHigh

Pharmacological Profile and Therapeutic Applications

Mechanism of Action

As a β-adrenergic antagonist, Timolol maleate ester inhibits catecholamine binding to β₁ and β₂ receptors, reducing intraocular pressure (IOP) via decreased aqueous humor production .

Ophthalmic Formulations

  • In Situ Gels: Cation-exchange resin gels (particle size <10 μm) prolong corneal residence time, achieving 93.07% cumulative release over 10 hours .

  • Commercial Eye Drops: 0.5% solutions reduce IOP by 25–30% within 4 hours .

Emerging Applications

  • Transdermal Patches: Sugar ester-based patches enhance bioavailability (5-fold increase vs. oral) with 86% permeation across rat skin .

  • Dermatology: Anti-proliferative effects in hemangiomas and melanoma.

ImpurityLimit (% w/w)
Related Compound B≤0.4
Related Compound E≤0.4
Total Impurities≤1.0

Recent Advances in Formulation Technologies

Thermosensitive In Situ Gels

  • Composition: Poloxamer 407 and hyaluronic acid.

  • Performance: Sustained IOP reduction for 24 hours vs. 8 hours for conventional drops .

Transdermal Delivery Systems

  • Penetration Enhancers: Lauric acid sugar esters increase flux to 12 μg/cm²/h .

  • Clinical Benefit: Avoids first-pass metabolism, reducing oral dose by 50% .

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